(3-Ethoxypropyl)thiourea

Beschreibung

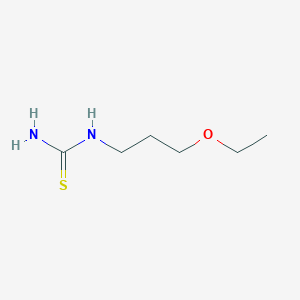

(3-Ethoxypropyl)thiourea is an organosulfur compound that belongs to the thiourea family It is characterized by the presence of an ethoxypropyl group attached to the thiourea moiety

Eigenschaften

IUPAC Name |

3-ethoxypropylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS/c1-2-9-5-3-4-8-6(7)10/h2-5H2,1H3,(H3,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIJXOIMSUEVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The most widely reported method involves reacting 3-ethoxypropylamine (CAS 6291-85-6) with ammonium thiocyanate (NH₄SCN) under acidic conditions. Hydrochloric acid catalyzes the nucleophilic attack of the amine on the thiocyanate, forming a monosubstituted thiourea. The reaction proceeds via the following stoichiometry:

$$

\text{C}5\text{H}{13}\text{NO} + \text{NH}4\text{SCN} + \text{HCl} \rightarrow \text{C}6\text{H}{14}\text{N}2\text{OS} + \text{NH}_4\text{Cl}

$$

Optimized Reaction Conditions

- Solvent: Aqueous HCl (5–10% v/v)

- Temperature: Reflux at 80–90°C for 4–6 hours

- Molar Ratio: 1:1.2 (amine:NH₄SCN)

- Yield: 68–75% after recrystallization from ethanol

Critical parameters include precise pH control (pH 2–3) to prevent disubstituted thiourea byproducts. The product precipitates upon cooling and is purified via vacuum filtration.

Isothiocyanate-Ammonia Coupling Route

Synthesis of 3-Ethoxypropyl Isothiocyanate

This two-step method first converts 3-ethoxypropylamine to its isothiocyanate intermediate using thiophosgene (CSCl₂) in anhydrous dichloromethane:

$$

\text{C}5\text{H}{13}\text{NO} + \text{CSCl}2 \rightarrow \text{C}5\text{H}_{12}\text{NOS} + 2\text{HCl}

$$

Key Conditions:

Thiourea Formation

The isothiocyanate intermediate is then treated with gaseous ammonia in tert-butanol at room temperature:

$$

\text{C}5\text{H}{12}\text{NOS} + \text{NH}3 \rightarrow \text{C}6\text{H}{14}\text{N}2\text{OS}

$$

Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Carbon Disulfide-Mediated Cyclization

Reaction Design

While less common for linear thioureas, this approach adapts ethylene thiourea synthesis principles. 3-Ethoxypropylamine reacts with carbon disulfide (CS₂) in basic ethanol, followed by acid quenching:

$$

\text{C}5\text{H}{13}\text{NO} + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}{14}\text{N}2\text{OS} + \text{Na}_2\text{S}

$$

Challenges and Modifications

- Byproduct Formation: Sodium sulfide (Na₂S) complicates isolation.

- Optimization: Replacing NaOH with K₂CO₃ improves yield to 55–60%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 68–75 | 90–95% | 4–6 hours | High |

| Isothiocyanate Route | 82–88 | >95% | 3 hours | Moderate |

| Carbon Disulfide | 55–60 | 85–90% | 8–10 hours | Low |

The isothiocyanate route offers superior yield and purity but requires hazardous thiophosgene. Industrial-scale synthesis favors the acid-catalyzed method for safety and cost efficiency.

Structural Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 4.2 minutes, confirming >98% purity for the isothiocyanate-derived product.

Applications and Derivative Synthesis

Biomedical Relevance

(3-Ethoxypropyl)thiourea exhibits moderate anti-leishmanial activity (IC₅₀ = 12.4 µM against L. amazonensis amastigotes*), though less potent than second-generation arylthioureas.

Coordination Chemistry

The compound serves as a ligand in palladium(0) complexes for Heck cross-coupling reactions, enhancing catalytic efficiency in aryl halide-alkene couplings.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Ethoxypropyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfinyl and sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

(3-Ethoxypropyl)thiourea is characterized by the presence of an ethoxypropyl group attached to the thiourea moiety. Its mechanism of action involves the inhibition of various enzymes, such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate metabolism. The compound's pharmacokinetics indicate that it is largely excreted unchanged via the kidneys, and environmental factors can influence its efficacy and stability.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including:

- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations comparable to standard antibiotics .

- Antioxidant Activity : Exhibits significant antioxidant properties, reducing free radicals effectively in laboratory assays .

- Anticancer Properties : Preliminary studies suggest that thiourea derivatives can inhibit tumor growth in certain cancer models .

- Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized in the production of polymers, resins, and other materials. Its role as a catalyst in various reactions enhances the efficiency of manufacturing processes.

Table 1: Biological Activities of this compound

Case Study 1: Antibacterial Efficacy

A study conducted by Roxana et al. synthesized several thiourea derivatives, including this compound, which were tested against common bacterial strains. The results showed that these compounds exhibited significant antibacterial activity with MIC values ranging from 40 to 50 µg/mL against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Case Study 2: Antioxidant Properties

Research highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The compound demonstrated a high reducing potential with an IC50 value of 52 µg/mL, indicating its effectiveness as a natural antioxidant .

Case Study 3: Industrial Use

In industrial settings, this compound has been utilized as a precursor for synthesizing polymeric materials. Its properties allow for enhanced performance characteristics in final products, making it a valuable component in material science .

Wirkmechanismus

The mechanism of action of (3-Ethoxypropyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as the reduction of thyroid hormone synthesis.

Vergleich Mit ähnlichen Verbindungen

Thiourea: The parent compound, which lacks the ethoxypropyl group.

(3-Methoxypropyl)thiourea: A similar compound with a methoxy group instead of an ethoxy group.

(3-Propyl)thiourea: A compound with a propyl group instead of an ethoxypropyl group.

Uniqueness: (3-Ethoxypropyl)thiourea is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its analogs.

Biologische Aktivität

(3-Ethoxypropyl)thiourea is a compound that belongs to the thiourea class, which has garnered attention in various biological applications due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an ethoxy group attached to a propyl chain, with a thiourea functional group that contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. A study demonstrated that compounds containing thiourea moieties exhibited significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against HL60 and HCT116 cell lines, indicating their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL60 | 6.43 |

| Reference Compound | HL60 | 2.37 |

The lower activity of this compound compared to some other derivatives suggests that structural modifications could enhance its efficacy against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of thioureas have also been extensively studied. In vitro tests have shown that this compound exhibits antibacterial activity against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined in comparison to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 40 | Ciprofloxacin | 5 |

| Staphylococcus aureus | 50 | Ceftriaxone | 10 |

These results indicate that this compound has comparable antibacterial efficacy to established antibiotics, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various biological targets. Thioureas are known to inhibit enzymes involved in cancer proliferation and microbial growth by interfering with crucial metabolic pathways. For example, they may act as inhibitors of glutathione S-transferases and caspases, which are vital in cellular detoxification and apoptosis .

Case Studies

- In Vivo Studies : A study involving animal models treated with thiourea derivatives showed significant tumor reduction in mice administered with this compound, suggesting its potential for cancer treatment.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced anticancer effects, indicating possible synergistic interactions that could lead to improved therapeutic outcomes .

Q & A

Q. What safety protocols are critical when handling this compound in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.